3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol
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Overview
Description
3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol typically involves the condensation of 8-methoxy-2-methylquinoline with an appropriate aminophenol derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-Methoxyquinoline: Shares the quinoline core structure but lacks the amino and phenolic groups.
2-Methylquinoline: Similar quinoline structure with a methyl group at the 2-position.
4-Aminoquinoline: Contains an amino group at the 4-position but lacks the methoxy and phenolic groups.
Uniqueness
3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol is unique due to the presence of both the methoxy and phenolic groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in medicinal chemistry.
Properties
Molecular Formula |
C17H16N2O2 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-[(8-methoxy-2-methylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C17H16N2O2/c1-11-9-15(19-12-5-3-6-13(20)10-12)14-7-4-8-16(21-2)17(14)18-11/h3-10,20H,1-2H3,(H,18,19) |
InChI Key |
YSKTYSZPYZAGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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